molecular formula C6H10ClF2NO2 B2515427 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2228158-73-2

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2515427
CAS No.: 2228158-73-2
M. Wt: 201.6
InChI Key: SJICQYLMXWDVCS-UHFFFAOYSA-N
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Description

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

The synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method includes the difluoromethylation of cyclobutane derivatives. The reaction typically employs difluorocarbene reagents under specific conditions to introduce the difluoromethyl group . Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-4(8)3-1-6(9,2-3)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICQYLMXWDVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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